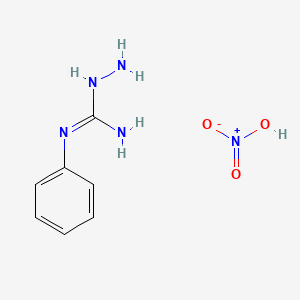![molecular formula C10H10BrFO B13585039 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)
1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclopropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol typically involves the reduction of 4-bromo-3-fluorobenzaldehyde followed by cyclopropanation. The reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The cyclopropanation step often employs diazomethane or similar reagents to introduce the cyclopropane ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation techniques.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Hydrogenation catalysts (e.g., palladium on carbon)
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base
Major Products:
Oxidation: 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropanone
Reduction: 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. The cyclopropanol group may also play a role in its biological activity by affecting the compound’s overall conformation and stability .
Comparison with Similar Compounds
- 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol
Uniqueness: 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol is unique due to its cyclopropanol group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C10H10BrFO/c11-8-2-1-7(5-9(8)12)6-10(13)3-4-10/h1-2,5,13H,3-4,6H2 |
InChI Key |
LNZDTMIICMTJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=C(C=C2)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


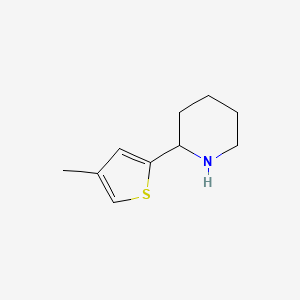
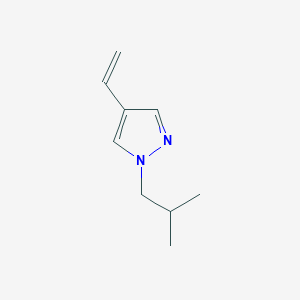
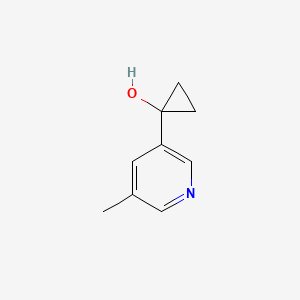


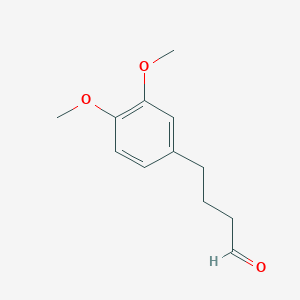
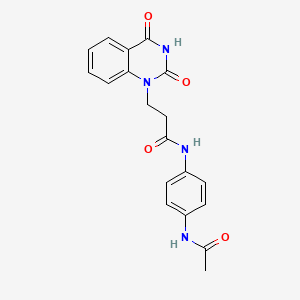
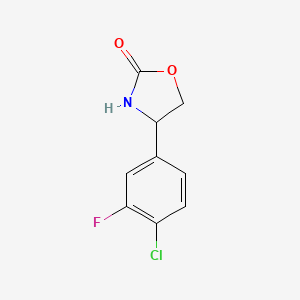

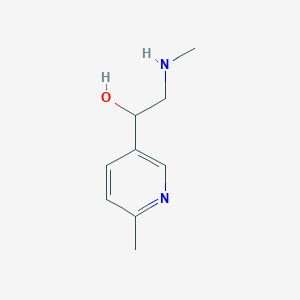
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
